1,1'-(4-Methylbenzylidene)DI(2-naphthol)
Description
1,1'-(4-Methylbenzylidene)DI(2-naphthol) is a bisphenol derivative composed of two 2-naphthol units bridged by a 4-methylbenzylidene group. This compound belongs to a class of aromatic diols with applications in asymmetric catalysis, polymer synthesis, and materials science due to its rigid chiral structure and hydroxyl functionality. Its synthesis typically involves condensation reactions between 2-naphthol and 4-methylbenzaldehyde under acidic conditions, forming a stable methyl-substituted benzylidene linkage .
Properties
CAS No. |
60930-61-2 |
|---|---|
Molecular Formula |
C28H22O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H22O2/c1-18-10-12-21(13-11-18)26(27-22-8-4-2-6-19(22)14-16-24(27)29)28-23-9-5-3-7-20(23)15-17-25(28)30/h2-17,26,29-30H,1H3 |
InChI Key |
MCIXKEOILFCYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(4-Methylbenzylidene)DI(2-naphthol) can be synthesized through a condensation reaction between 4-methylbenzaldehyde and 2-naphthol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of 1,1’-(4-Methylbenzylidene)DI(2-naphthol) may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methylbenzylidene)DI(2-naphthol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1’-(4-Methylbenzylidene)DI(2-naphthol) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methylbenzylidene)DI(2-naphthol) involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(±)-1,1'-Bi(2-naphthol) (BINOL)
- Structural Differences: BINOL lacks the methylbenzylidene bridge, featuring a direct C–C bond between the two naphthol units. This structural rigidity enhances its chiral recognition properties but reduces conformational flexibility compared to 1,1'-(4-methylbenzylidene)DI(2-naphthol) .
- Reactivity and Applications: BINOL is widely used in asymmetric catalysis (e.g., enantioselective alkylation) due to its axial chirality. However, its selectivity in kinetic resolution reactions is moderate (selectivity factor s = 1.8 in acylative kinetic resolution) .
Table 1: Key Properties of BINOL vs. 1,1'-(4-Methylbenzylidene)DI(2-naphthol)
Sulfonated Naphthol Derivatives
- Example : 3-Hydroxy-4-((2-hydroxynaphthalen-1-yl)diazenyl)naphthalene-1-sulfonic acid.
- Structural Contrast : Sulfonic acid derivatives introduce polar sulfonate groups, drastically altering solubility and electronic properties compared to the methylbenzylidene-bridged compound.
- Binding Affinity: Polar substituents (e.g., –SO3H) enhance binding to polar surfaces like graphene oxide (GO), with dissociation constants (Kd) for 2-naphthol derivatives being ~20 times lower than non-polar analogs . The hydrophobic 4-methyl group in 1,1'-(4-Methylbenzylidene)DI(2-naphthol) may reduce binding to GO but improve compatibility with organic matrices.
Table 2: Binding and Polarity Comparison
| Compound Type | Substituent | Kd (Binding Affinity) |
|---|---|---|
| 2-Naphthol | –OH | High (weak binding) |
| Sulfonated derivative | –SO3H | Low (strong binding) |
| 1,1'-(4-Methylbenzylidene)DI(2-naphthol) | –CH3, –OH | Moderate (inferred) |
Phenanthroimidazole-Based Compounds
- Example : MCNPIBI (a phenanthroimidazole-terphenyl hybrid).
- Functional Differences : These compounds prioritize extended π-conjugation for optoelectronic applications, whereas 1,1'-(4-Methylbenzylidene)DI(2-naphthol) focuses on chiral catalysis.
- Synthetic Complexity : MCNPIBI requires multi-step Suzuki coupling and boronate ester intermediates , whereas the target compound is synthesized via simpler acid-catalyzed condensation .
Research Findings and Implications
- Catalytic Performance: The methylbenzylidene bridge may stabilize transition states in asymmetric reactions better than BINOL’s rigid structure, though experimental validation is needed.
- Material Science: Its balance of hydrophobicity and hydroxyl groups makes it a candidate for hybrid organic-inorganic materials, contrasting with sulfonated naphthols’ aqueous-phase dominance .
Biological Activity
1,1'-(4-Methylbenzylidene)DI(2-naphthol), also known as a derivative of naphthol, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications. Below is a detailed examination of its biological activity, including findings from various studies, case studies, and data tables summarizing its effects.
- IUPAC Name : 1,1'-(4-Methylbenzylidene)DI(2-naphthol)
- Molecular Formula : C19H16O2
- Molecular Weight : 288.34 g/mol
Antioxidant Activity
Research indicates that 1,1'-(4-Methylbenzylidene)DI(2-naphthol) exhibits significant antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was demonstrated in several assays:
- DPPH Assay : The compound showed a high percentage of inhibition against DPPH radicals, indicating strong free radical scavenging activity.
- ABTS Assay : Similar results were observed in the ABTS assay, where the compound effectively reduced ABTS+ radicals.
Antimicrobial Activity
The antimicrobial properties of 1,1'-(4-Methylbenzylidene)DI(2-naphthol) have been explored against various bacterial strains. It has shown notable efficacy against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
In comparative studies, the compound demonstrated antibacterial activity comparable to standard antibiotics such as gentamicin. This suggests its potential as a lead compound for developing new antimicrobial agents.
Anticancer Properties
Several studies have investigated the anticancer potential of 1,1'-(4-Methylbenzylidene)DI(2-naphthol). It has been found to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound causes G1 phase cell cycle arrest in certain cancer cells.
- Apoptosis Induction : Mechanistic studies revealed that it activates caspases and alters the expression of Bcl-2 family proteins, promoting programmed cell death.
Data Table: Biological Activities Summary
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of 1,1'-(4-Methylbenzylidene)DI(2-naphthol) against clinical isolates of Staphylococcus aureus. The compound was administered in varying concentrations, and results indicated a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics.
Case Study 2: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines demonstrated that treatment with 1,1'-(4-Methylbenzylidene)DI(2-naphthol) resulted in significant reductions in cell viability and increased markers of apoptosis. This provides a promising avenue for further research into its use as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
